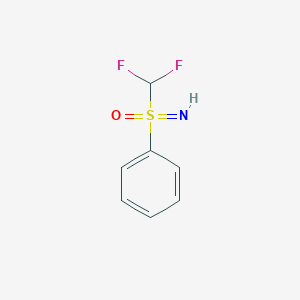

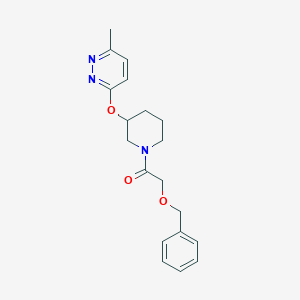

![molecular formula C13H10ClN3S B2495336 2-(((4-氯苯基)硫)甲基)咪唑并[1,2-a]嘧啶 CAS No. 302935-72-4](/img/structure/B2495336.png)

2-(((4-氯苯基)硫)甲基)咪唑并[1,2-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives closely related to 2-(((4-Chlorophenyl)thio)methyl)imidazo[1,2-a]pyrimidine involves multiple steps, including condensation, cyclization, and functionalization reactions. For instance, derivatives of imidazo[1,2-a]pyrimidines have been synthesized by combining 2-aminobenzimidazole or 3-amino-1,2,4-triazole with aldehydes and β-dicarbonyl compounds in the presence of thiamine hydrochloride as a catalyst, indicating the versatility of catalytic systems in facilitating the synthesis of complex heterocycles in water medium, showcasing an environmentally benign approach (Liu, Lei, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-a]pyrimidine family has been extensively analyzed through techniques such as X-ray crystallography. These studies reveal that the imidazo[1,2-a]pyrimidine core can adopt nearly planar conformations, with substituents influencing the overall molecular geometry and intermolecular interactions. For example, the structure of ethyl 2-[1-(4-chlorophenyl)-2,5-dioxo-1,2,3,5-tetrahydroimidazo[1′,2′:1,2]pyrimidino[5,4-b][1]benzofuran-3-yl]acetate shows how fused rings and substituent orientations contribute to the compound's stability and packing within the crystal lattice (Hu, Zhu, & Chen, 2007).

Chemical Reactions and Properties

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including arylation, which allows for further functionalization of the core structure. Palladium-catalyzed regioselective arylation at the 3-position with aryl bromides has been demonstrated, providing an efficient synthesis pathway for 3-arylimidazo[1,2-a]pyrimidines from unsubstituted heterocycles. This highlights the compound's reactivity and potential for diversification through straightforward synthetic modifications (Li et al., 2003).

科学研究应用

合成与表征

研究人员已经开发了合成咪唑[1,2-a]嘧啶衍生物的方法,并通过光谱研究探索了它们的化学性质。例如,报道了2-(4'-氯苯基)-6-甲基-(3-N,N'-二芳基/二烷基氨基甲基)-咪唑[1,2-a]吡啶衍生物的合成,通过IR、1H-NMR和质谱数据确认了它们的结构(Bhuva, Bhadani, Purohit, & Purohit, 2015)。这些化合物针对各种细菌和真菌的生物活性进行了评估,在某些情况下表现出中等活性。

生物活性

这些化合物的生物筛选显示了在各种应用中的潜力。例如,某些在3位取代的咪唑[1,2-a]吡啶被合成为潜在的抗分泌和细胞保护剂,用于对抗溃疡,尽管它们在实验模型中表现出更显著的细胞保护性质(Starrett, Montzka, Crosswell, & Cavanagh, 1989)。此外,开发了一种使用盐酸硫胺素作为催化剂合成苯并[4,5]咪唑[1,2-a]嘧啶衍生物的方法,突出了水作为溶剂的使用以及这类过程的环境效益(Liu, Lei, & Hu, 2012)。

抗肿瘤活性

一系列取代的3,4-二氢-和1,2,3,4-四氢-苯并[4,5]咪唑[1,2-a]嘧啶衍生物被合成并评估其抗肿瘤活性。其中一些化合物对癌细胞系表现出不同程度的活性,表明它们作为抗肿瘤剂的潜力(Abdel-Hafez, 2007)。

抗微生物和抗病毒活性

几种咪唑[1,2-a]嘧啶衍生物显示出有希望的抗微生物和抗病毒活性。例如,噻吩融合的7-去氮嘌呤核糖核苷在广泛的癌症和白血病细胞系中表现出低微摩尔或亚微摩尔的体外细胞静止活性,以及对HCV的一些抗病毒活性(Tichy et al., 2017)。

属性

IUPAC Name |

2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3S/c14-10-2-4-12(5-3-10)18-9-11-8-17-7-1-6-15-13(17)16-11/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXPVQYPVHIIPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CSC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

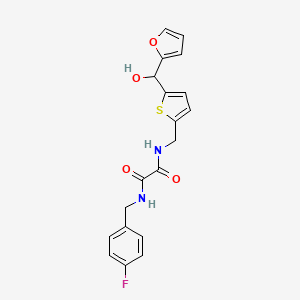

![Imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2495257.png)

![N-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2495258.png)

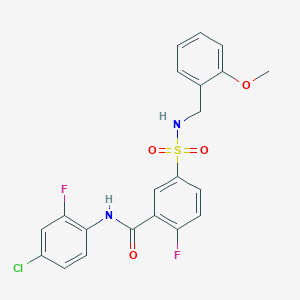

![ethyl 2-{2-[(2,6-dichlorobenzyl)sulfonyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2495261.png)

![1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride](/img/structure/B2495264.png)

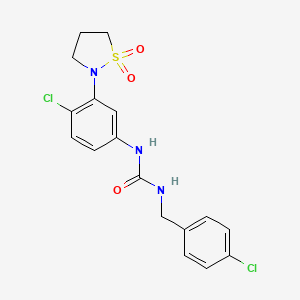

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2495266.png)

![N-(3-fluoro-4-methoxybenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2495272.png)

![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2495276.png)